Pyrene-PEG5-alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

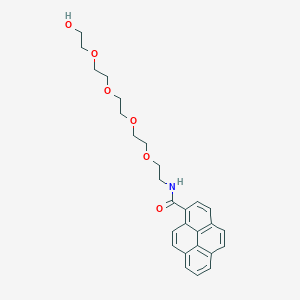

Pyrene-PEG5-alcohol: is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) chain terminated by an alcohol group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-PEG5-alcohol typically involves the conjugation of pyrene with a PEG chain. One common method is to start with pyrene and react it with a PEG chain that has a terminal hydroxyl group. The reaction often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between pyrene and the PEG chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Pyrene-PEG5-alcohol can undergo oxidation reactions, particularly at the pyrene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Coupling Reactions: The PEG chain can be further functionalized through coupling reactions with other molecules, enhancing its utility in various applications.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydride.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products:

Oxidation: Pyrene-PEG5-carboxylic acid.

Substitution: Pyrene-PEG5-esters and ethers.

Coupling: Various PROTAC molecules.

Applications De Recherche Scientifique

Chemistry: Pyrene-PEG5-alcohol is used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is also employed in the synthesis of complex molecular architectures and as a building block for supramolecular chemistry .

Biology and Medicine: In biological research, this compound is utilized in the development of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for drug discovery and therapeutic interventions, particularly in cancer research .

Industry: In industrial applications, this compound is used in the formulation of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties such as fluorescence and biocompatibility .

Mécanisme D'action

Pyrene-PEG5-alcohol functions primarily as a linker in PROTACs. The PEG chain provides solubility and flexibility, while the pyrene moiety can interact with target proteins through π-stacking and hydrophobic interactions. The alcohol group allows for further functionalization, enabling the conjugation of various ligands that can bind to specific proteins. Once the PROTAC binds to its target protein and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome .

Comparaison Avec Des Composés Similaires

Pyrene-PEG4-alcohol: Similar structure but with a shorter PEG chain.

Pyrene-PEG6-alcohol: Similar structure but with a longer PEG chain.

Pyrene-PEG5-amine: Similar structure but with an amine group instead of an alcohol group.

Uniqueness: Pyrene-PEG5-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The terminal alcohol group allows for versatile functionalization, making it a valuable tool in the synthesis of PROTACs and other complex molecules .

Activité Biologique

Pyrene-PEG5-alcohol is a hybrid compound that combines the fluorescent polycyclic aromatic hydrocarbon pyrene with a polyethylene glycol (PEG) moiety. This unique combination results in a compound that exhibits significant biological activity, particularly in the fields of biosensing and drug delivery . The hydrophilic nature of PEG enhances the solubility of pyrene in aqueous environments, making it suitable for various biological applications.

Chemical Structure and Properties

- Pyrene : A polycyclic aromatic hydrocarbon known for its strong fluorescence properties.

- PEG5 : A hydrophilic polymer that improves solubility and biocompatibility.

The amphiphilic nature of this compound allows it to interact effectively with both hydrophobic and hydrophilic environments, which is crucial for its application in biological systems.

1. Biosensing Applications

This compound has been extensively studied for its role in biosensing. Its ability to attach to biomolecules such as proteins or lipids enables researchers to track their movement and localization within cells. The following features highlight its effectiveness:

- Fluorescence Properties : The fluorescence of pyrene can be altered based on its surrounding environment, allowing for sensitive detection of target molecules.

- Surface Passivation : It acts as a passivation agent, reducing non-specific protein adsorption on sensor surfaces, which enhances the stability and performance of biosensors in complex biological fluids like serum or cerebrospinal fluid (CSF) .

Case Study: Sensor Performance

A study demonstrated that sensors coated with this compound maintained their sensitivity over extended periods when exposed to protein-rich environments. Specifically, sensors functionalized with this compound showed sustained performance in artificial cerebrospinal fluid (aCSF) containing bovine serum albumin (BSA), indicating its potential for long-term monitoring applications in vivo .

2. Drug Delivery Systems

The incorporation of this compound into drug delivery vehicles enhances their performance due to several key properties:

- Improved Solubility : The PEG chain increases the solubility of the delivery vehicle, facilitating better dispersion in biological fluids.

- Reduced Aggregation : The hydrophilic nature of PEG helps minimize aggregation within cells, which is critical for effective drug delivery .

Research Findings

In vitro studies have shown that formulations containing this compound exhibit lower cytotoxicity compared to other carriers, making them suitable for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound | Fluorescence | Solubility | Biocompatibility | Application Areas |

|---|---|---|---|---|

| This compound | High | High | Excellent | Biosensing, Drug Delivery |

| Pyrene | Moderate | Low | Moderate | Environmental Studies |

| PEGylated Dendrimers | Low | High | High | Drug Delivery |

This compound stands out due to its combination of strong fluorescence and enhanced solubility, making it particularly advantageous for applications requiring both optical detection and biocompatibility.

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHAVYJGOEYTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.